2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde
Description
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde is an aromatic aldehyde derivative featuring a hydroxy group at position 2 and a pyridin-4-yl diazenyl (-N=N-) substituent at position 5 of the benzaldehyde core. Its molecular formula is C₁₂H₉N₃O₂, with a molecular weight of 227.22 g/mol. The compound’s structure combines a reactive aldehyde group, an electron-rich hydroxy group, and an azo-linked pyridine ring, making it a candidate for applications in coordination chemistry, antimicrobial agents, and bioconjugation technologies.
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde |
InChI |
InChI=1S/C12H9N3O2/c16-8-9-7-11(1-2-12(9)17)15-14-10-3-5-13-6-4-10/h1-8,17H |
InChI Key |
WXCBCIYLHYWVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC=NC=C2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde typically involves the diazotization of 4-aminopyridine followed by coupling with 2-hydroxybenzaldehyde. The reaction conditions often include acidic environments to facilitate the diazotization process. The reaction of this compound with n-alkyl bromides can generate novel azo pyridinium salts in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzoic acid.
Reduction: 2-Hydroxy-5-(pyridin-4-yl)benzylamine.
Substitution: Various alkylated derivatives depending on the substituents used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNO
Molecular Weight : 246.25 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a benzene ring substituted with a pyridine-derived diazenyl group. This structural arrangement allows for diverse chemical reactivity and biological interactions.
Chemical Synthesis
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde serves as a precursor in the synthesis of various organic compounds, particularly azo dyes and complex organic molecules. Its diazenyl structure is crucial for the formation of azo compounds used in dye chemistry.
| Application | Description |
|---|---|
| Precursor for Azo Dyes | Used in the synthesis of vibrant azo dyes, which are important in textile industries. |
| Building Block for Organic Synthesis | Acts as a versatile building block for synthesizing more complex organic molecules. |
Biological Applications
Research indicates that this compound exhibits potential biological activities, including antimicrobial properties. It has been studied for its effects on various bacterial strains.
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, disrupting cell membranes and metabolic pathways in bacteria.
- Mechanism of Action : The compound may interfere with cellular redox homeostasis, leading to oxidative stress and cell death in microbial cells.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly in drug development.
| Therapeutic Potential | Description |
|---|---|
| Antimicrobial Agent | Investigated for use against resistant bacterial strains. |
| Cancer Research | Potential applications in targeting cancer cells due to its ability to form covalent bonds with nucleophilic sites on proteins. |
Case Studies
-
Study on Antimicrobial Properties :
A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The mechanism involved disruption of the bacterial cell membrane integrity. -
Synthesis of Novel Azo Compounds :
Researchers successfully synthesized several novel azo pyridinium salts by reacting this compound with n-alkyl bromides, showcasing its utility in creating new materials with distinct properties.
Industrial Applications
In the industrial sector, this compound is utilized primarily in dye manufacturing:
| Industrial Use | Description |
|---|---|
| Dyes and Pigments | Employed in producing dyes for textiles and other materials due to its vibrant color and stability. |
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde involves its interaction with biological molecules through its functional groups. The hydroxyl group can form hydrogen bonds, the aldehyde group can participate in nucleophilic addition reactions, and the azo group can undergo reduction to form amines. These interactions can affect various molecular targets and pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and similar derivatives:
Key Observations:
Azo Group vs. Direct Substitution: The target compound’s pyridin-4-yldiazenyl group introduces a conjugated azo linkage absent in 2-hydroxy-5-(pyridin-3-yl)benzaldehyde.
Substituent Position and Electronic Effects :
- Pyridin-4-yl vs. pyridin-3-yl substitution alters electronic distribution. The 4-position pyridine in the target compound may enhance planarity and metal-binding affinity compared to the 3-isomer .
- Nitro groups in nitrophenylazo derivatives are electron-withdrawing, contrasting with the electron-donating hydroxy group in the target compound, which may stabilize intermediates in synthesis .
Functional Group Reactivity :
- The aldehyde group in all compounds enables reactions like Schiff base formation. However, steric hindrance from bulky substituents (e.g., pyridin-4-yldiazenyl) may reduce reactivity compared to simpler analogs like 4-(pyridin-3-yl)benzaldehyde .
Biological Activity
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde, also known as an azo compound, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N4O2 |
| Molecular Weight | 218.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not specified] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes that are implicated in disease pathways, particularly in cancer and neurodegenerative diseases.
- Modulation of Protein Aggregation : Research indicates that it can modulate protein misfolding and aggregation, which is particularly relevant in conditions like Alzheimer's disease. A study highlighted its effectiveness in reducing amyloid beta aggregation, a hallmark of Alzheimer's pathology .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Case Studies and Research Findings
Several studies have reported on the biological activity of this compound:
- Amyloid Beta Modulation : In a patent study, the compound was shown to significantly reduce the formation of amyloid beta aggregates in vitro, suggesting potential therapeutic applications for Alzheimer's disease .
- Antimicrobial Properties : A study published in the Journal of Chemical Sciences demonstrated that derivatives of this compound exhibited notable antibacterial activity against various strains, indicating its potential use in treating bacterial infections .
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of this compound revealed that it does not exhibit significant toxicity at lower concentrations, making it a safer alternative for further pharmacological development .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde?
- Methodological Answer : The compound can be synthesized via diazo coupling reactions between pyridine derivatives and hydroxyl-substituted benzaldehydes. For example, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde (HPDB) is synthesized by reacting 2-hydroxybenzaldehyde derivatives with aryl diazonium salts under controlled pH and temperature. Reaction optimization in dichloromethane (DCM) with K₂CO₃ as a base yields high purity products (>95%) . Solvent selection (e.g., DCM vs. THF) and base strength are critical for avoiding side reactions.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR to confirm the presence of aldehyde (-CHO) and hydroxyl (-OH) groups.
- ¹H/¹³C NMR to resolve aromatic proton environments and verify azo (-N=N-) bond formation.
- UV-Vis spectroscopy to analyze solvatochromic shifts, particularly in polar solvents like DMSO or ethanol, which reveal π→π* transitions influenced by the azo linkage .
- HPLC for purity assessment (≥95% by reversed-phase chromatography) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Methodological Answer : Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency compared to THF or ethers due to better solubility of intermediates .
- Catalyst selection : Trichlorotriazine (TCT) in aqueous conditions improves yields for coumarin derivatives by facilitating condensation reactions (e.g., with malononitrile) .
- Temperature control : Reactions at 60°C with MgCl₂ as a Lewis acid accelerate formylation steps in acetonitrile, achieving 84% yield in 5 hours .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies arise from solvent effects or tautomerism. For example:
- Solvatochromism : UV-Vis spectra in varying solvents (e.g., water vs. ethanol) reveal shifts in λmax due to changes in dipole interactions .
- DFT calculations : Compare experimental NMR chemical shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate tautomeric forms or hydrogen bonding patterns .
Q. What strategies are effective for designing chemosensors based on this compound?
- Methodological Answer : Functionalize the aldehyde group with recognition motifs (e.g., semicarbazide) via condensation reactions. For instance:
- Condense 2-hydroxy-5-(phenanthroimidazolyl)benzaldehyde with 4-phenylsemicarbazide in ethanol to create a chemosensor for metal ions. Validate selectivity via fluorescence quenching studies .
- Incorporate triphenylvinyl groups to enhance aggregation-induced emission (AIE) properties for bioimaging applications .
Q. How do computational methods aid in predicting the photophysical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) to model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
